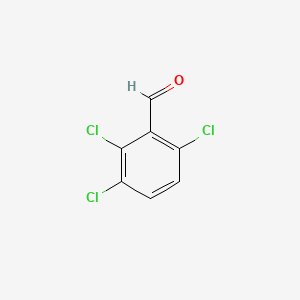

2,3,6-Trichlorobenzaldehyde

説明

特性

IUPAC Name |

2,3,6-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURSMWWOMOVHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196878 | |

| Record name | 2,3,6-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 2,3,6-Trichlorobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ETHER, ACETONE, BENZENE, & HOT PETROLEUM ETHER; SLIGHTLY SOL IN PETROLEUM ETHER | |

| Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

4659-47-6 | |

| Record name | 2,3,6-Trichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4659-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q065LQH643 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-87 °C | |

| Record name | 2,3,6-TRICHLOROBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3,6-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichlorobenzaldehyde, with the CAS number 4659-47-6 , is a chlorinated aromatic aldehyde.[1][2][3] It serves as a significant intermediate in the synthesis of various organic compounds. Its chemical structure, featuring a benzaldehyde (B42025) ring substituted with three chlorine atoms, imparts specific reactivity that makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations, with a focus on its relevance to research and development.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, often appearing as needles when crystallized from petroleum ether.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4659-47-6 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₃O | [1][2][3] |

| Molecular Weight | 209.46 g/mol | [1] |

| Melting Point | 87-89 °C | |

| Appearance | Needles from petroleum ether | [1] |

| Solubility | Very soluble in ether, acetone, benzene, and hot petroleum ether; slightly soluble in petroleum ether. | [1] |

| InChI Key | AURSMWWOMOVHBM-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=C(C(=C1Cl)C=O)Cl)Cl | [1] |

Spectroscopic Data Summary

| Spectrum Type | Key Features/Notes |

| ¹H NMR | Aromatic protons and an aldehyde proton signal are expected. The exact chemical shifts and coupling constants are influenced by the chlorine substitution pattern. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon and the aromatic carbons are characteristic. The positions of the chlorine atoms significantly affect the chemical shifts of the aromatic carbons. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of three chlorine atoms.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the carbonyl group (C=O) of the aldehyde and the C-Cl bonds, as well as bands related to the aromatic ring. |

Synthesis

The synthesis of this compound is not as commonly documented in detail as some of its isomers. However, a general and plausible method for its synthesis is through the formylation of 1,2,3-trichlorobenzene (B84244). Formylation of aromatic compounds can be achieved through various methods, with the Vilsmeier-Haack and Gattermann reactions being common examples.

A potential synthetic pathway would involve the electrophilic substitution of a formyl group onto the 1,2,3-trichlorobenzene ring. The directing effects of the chlorine atoms will influence the position of the incoming formyl group.

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Vilsmeier-Haack Formylation (Illustrative)

The following is a generalized protocol for the Vilsmeier-Haack reaction, which could be adapted for the synthesis of this compound from 1,2,3-trichlorobenzene. This is an illustrative protocol and would require optimization for this specific substrate.

-

Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.

-

Allow the mixture to stir at 0°C for an additional 30-60 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 1,2,3-trichlorobenzene (1 equivalent) in a minimal amount of an appropriate solvent (e.g., dichloromethane).

-

Slowly add the solution of 1,2,3-trichlorobenzene to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and carefully poured onto crushed ice to hydrolyze the intermediate.

-

The aqueous solution is then neutralized with a base, such as sodium acetate (B1210297) or sodium hydroxide (B78521) solution.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound primarily serves as a chemical intermediate. Its utility in drug development stems from its ability to be incorporated into more complex molecular scaffolds.

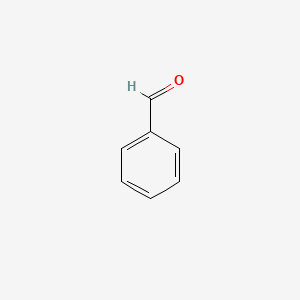

One notable application is in the synthesis of precursors to potential therapeutic agents. For instance, its isomer, 2,3,5-trichlorobenzaldehyde, has been used in the synthesis of an α-keto amide, which is a key intermediate for a sodium channel blocker.[4] While direct applications of the 2,3,6-isomer in marketed drugs are not widely documented, its structural motifs are of interest in medicinal chemistry for creating analogs of known bioactive molecules. For example, the related 2,3-dichlorobenzaldehyde (B127699) is a key starting material for the synthesis of the antihypertensive drug Felodipine (B1672334) and the antiepileptic drug Lamotrigine (B1674446).[5][6][7][8][9][10][11][12][13][14]

Caption: Logical workflow for the use of this compound in drug discovery.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or the direct involvement of this compound in cellular signaling pathways. Its biological effects are likely to be studied in the context of the larger molecules synthesized from it. As a reactive aldehyde, it could potentially interact with biological macromolecules, but specific targets have not been identified. Studies on the parent compound, benzaldehyde, have explored its cytotoxic and apoptotic effects, but similar detailed studies on this chlorinated derivative are not readily found.[15]

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Inhalation may lead to toxic pneumonitis.[1] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated fume hood.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. While detailed biological studies and specific, optimized synthesis protocols are not extensively documented in readily accessible literature, its structural relationship to key intermediates in established pharmaceutical syntheses underscores its potential. Researchers working with this compound should exercise appropriate caution due to its corrosive nature and consult safety data sheets for detailed handling procedures. Further research into its reactivity and potential biological activities could unveil new applications for this versatile molecule.

References

- 1. This compound | C7H3Cl3O | CID 20781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 2,3,6-Trifluorobenzaldehyde | C7H3F3O | CID 517845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102285911B - Method for preparing felodipine - Google Patents [patents.google.com]

- 6. Felodipine 3,5-DiMethyl Ester synthesis - chemicalbook [chemicalbook.com]

- 7. Felodipine synthesis - chemicalbook [chemicalbook.com]

- 8. CN101613280B - Preparation method of felodipine synthetic intermediate methyl 2-(2,3-dichlorobenzylidine)acetoacetate - Google Patents [patents.google.com]

- 9. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]

- 10. mansapublishers.com [mansapublishers.com]

- 11. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. researchgate.net [researchgate.net]

- 14. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 15. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichlorobenzaldehyde is a halogenated aromatic aldehyde.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, available spectral data, and general experimental protocols relevant to its analysis. While it serves as a key intermediate in the synthesis of other chemical compounds, such as 2,3,6-trichloro-5-nitrobenzaldehyde and 2,3,6-trichloromandelic acid, detailed information regarding its direct biological activity and applications in drug development is limited.[2] This document aims to consolidate the existing technical data for researchers and professionals in the fields of chemical synthesis and pharmaceutical development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as needles when crystallized from petroleum ether.[1] A summary of its key physical and chemical properties is presented below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4659-47-6 | [1][3] |

| Molecular Formula | C₇H₃Cl₃O | [1][3] |

| Molecular Weight | 209.46 g/mol | [2][4] |

| Appearance | Needles from petroleum ether | [1] |

| Melting Point | 87-89 °C | [2] |

| Assay | 97% | [2] |

Table 2: IUPAC and Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C(=C1Cl)C=O)Cl)Cl | [1] |

| InChI | 1S/C7H3Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | [1] |

| InChIKey | AURSMWWOMOVHBM-UHFFFAOYSA-N | [1] |

Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Purification by Recrystallization

Purification of the crude product would likely be achieved by recrystallization.[5][6][7][8]

General Experimental Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent would dissolve the compound sparingly at room temperature but show high solubility at its boiling point.[8]

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.[8]

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.[5][8]

-

Isolation: The crystals are collected by vacuum filtration.[7]

-

Washing: The collected crystals are washed with a small amount of the cold solvent to remove any remaining soluble impurities.[5]

-

Drying: The purified crystals are dried to remove residual solvent.[7]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[9]

-

Ensure the sample is completely dissolved. If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[10][11]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[11]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.[10]

-

-

Data Acquisition:

-

Acquire the spectra on a suitable NMR spectrometer.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

General Experimental Protocol for KBr Pellet Method:

-

Sample Preparation:

-

Pellet Formation:

-

Place the die in a hydraulic press and apply several tons of pressure to form a thin, semi-transparent pellet.[12]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Electron ionization (EI) is a common technique for the mass spectrometric analysis of small organic molecules.[14]

General Principles of EI-MS Fragmentation:

-

Ionization: The sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙).[14]

-

Fragmentation: The molecular ion, being a radical cation, undergoes fragmentation to produce smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure.[15]

-

Expected Fragmentation of this compound:

-

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

-

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).[15]

-

The presence of three chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[14]

-

Biological Activity and Drug Development Potential

Currently, there is a lack of specific information in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound. While some benzaldehyde (B42025) derivatives have been investigated for their biological properties, these findings cannot be directly extrapolated to the trichlorinated analog without specific experimental evidence.[16] The primary known application of this compound is as a precursor in the synthesis of other molecules.[2]

For researchers interested in exploring the therapeutic potential of this compound or its derivatives, a general workflow for evaluating biological activity is suggested below.

General Workflow for Biological Activity Screening:

Caption: General workflow for evaluating the biological activity of a compound.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is harmful if inhaled and may cause respiratory irritation.[1]

Table 3: GHS Hazard Information

| Hazard | Description | Source(s) |

| Pictogram | GHS05 (Corrosion) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2] |

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2] All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the available chemical and physical properties of this compound. While it is a useful intermediate in chemical synthesis, a significant gap exists in the literature regarding its specific, detailed synthesis and purification protocols, as well as its biological activities and potential applications in drug discovery and development. Further research is warranted to explore these aspects and potentially uncover novel therapeutic applications for this compound and its derivatives.

References

- 1. This compound | C7H3Cl3O | CID 20781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 4659-47-6 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. mt.com [mt.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 13. shimadzu.com [shimadzu.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ojs.wiserpub.com [ojs.wiserpub.com]

An In-depth Technical Guide to the Molecular Structure of 2,3,6-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2,3,6-trichlorobenzaldehyde. It includes a detailed experimental protocol for its preparation via the formylation of 1,2,4-trichlorobenzene (B33124), along with a summary of its key spectral data for characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or interested in this compound.

Introduction

This compound is a chlorinated aromatic aldehyde with the chemical formula C₇H₃Cl₃O.[1][2] Its structure consists of a benzene (B151609) ring substituted with three chlorine atoms at positions 2, 3, and 6, and a formyl group at position 1. This substitution pattern imparts specific chemical and physical properties to the molecule, making it a potentially useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A comprehensive understanding of its molecular structure and properties is essential for its effective utilization in research and development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar benzene ring with significant steric hindrance around the aldehyde functional group due to the presence of two ortho-substituted chlorine atoms. This steric crowding influences its reactivity and intermolecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been compiled from various chemical databases and are essential for handling, storage, and application of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4659-47-6 | [1][3] |

| Molecular Formula | C₇H₃Cl₃O | [1][2][3] |

| Molecular Weight | 209.46 g/mol | [3][4] |

| Appearance | Needles from petroleum ether | [1] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point (calculated) | 562.13 K | [4] |

| Water Solubility (log₁₀WS) | -3.77 (calculated) | [4] |

| Octanol/Water Partition Coefficient (logP) | 3.459 (calculated) | [4] |

| InChI | 1S/C7H3Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | [1][2] |

| SMILES | C1=CC(=C(C(=C1Cl)C=O)Cl)Cl | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Source |

| ¹H NMR | Data not fully available in searches. Aromatic protons and an aldehyde proton signal are expected. | [1] |

| ¹³C NMR | Data not fully available in searches. Signals for the carbonyl carbon and aromatic carbons are expected. | [1] |

| Infrared (IR) Spectroscopy | KBr Wafer, ATR-IR, and Vapor Phase IR spectra available. Characteristic C=O and C-Cl stretching vibrations are present. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns for chlorinated aromatic aldehydes are observed. | [2][5] |

Experimental Protocols

Synthesis of this compound via Formylation of 1,2,4-Trichlorobenzene

Materials:

-

1,2,4-Trichlorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnels

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.

-

Addition of Starting Material: 1,2,4-trichlorobenzene is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The position of lithiation is directed by the chlorine substituents.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The reaction is stirred for an additional 1-2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The reaction mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as petroleum ether or by column chromatography on silica (B1680970) gel.

Safety Precautions:

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

All solvents should be anhydrous.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Visualizations

Molecular Structure

Caption: 2D representation of the molecular structure of this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1,2,4-trichlorobenzene.

References

- 1. This compound | C7H3Cl3O | CID 20781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound (CAS 4659-47-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound(4659-47-6) MS [m.chemicalbook.com]

- 6. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,3,6-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its specific substitution pattern imparts unique properties to the target molecules, making its efficient and selective synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data for comparison, and graphical representations of the reaction workflows.

Core Synthetic Pathways

The synthesis of this compound can be approached through several distinct routes, primarily starting from either 2,3,6-trichlorotoluene (B1206156) or 1,2,4-trichlorobenzene (B33124). Each pathway presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity of the final product.

From 2,3,6-Trichlorotoluene

This approach focuses on the transformation of the methyl group of 2,3,6-trichlorotoluene into an aldehyde functionality.

A common and effective method involves the radical-initiated chlorination of the benzylic methyl group to form a benzal chloride intermediate, which is subsequently hydrolyzed to the aldehyde.

Experimental Protocol:

-

Step 1: Side-Chain Chlorination of 2,3,6-Trichlorotoluene

-

A reaction vessel equipped with a reflux condenser, a gas inlet, and a light source (e.g., a UV lamp) is charged with 2,3,6-trichlorotoluene.

-

The reaction is typically carried out in the absence of a solvent or in an inert solvent like carbon tetrachloride.

-

The mixture is heated to reflux, and chlorine gas is bubbled through the solution while being irradiated with UV light to initiate the radical chain reaction.

-

The reaction progress is monitored by GC analysis until the desired amount of the dichloromethyl intermediate (2,3,6-trichlorobenzal chloride) is formed. Over-chlorination to the trichloromethyl derivative should be minimized.

-

-

Step 2: Hydrolysis of 2,3,6-Trichlorobenzal Chloride

-

The crude 2,3,6-trichlorobenzal chloride is carefully treated with water, often in the presence of a phase-transfer catalyst or an acid catalyst (like sulfuric acid) to facilitate the hydrolysis.

-

The mixture is heated to drive the reaction to completion.

-

Upon cooling, the organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, and then with water.

-

The crude this compound is then purified by distillation or recrystallization.

-

The Sommelet reaction provides an alternative route from the benzylic halide to the aldehyde. This method involves the reaction of 2,3,6-trichlorobenzyl chloride with hexamine, followed by hydrolysis.[1][2][3]

Experimental Protocol:

-

Step 1: Synthesis of 2,3,6-Trichlorobenzyl Chloride

-

2,3,6-Trichlorotoluene is subjected to radical chlorination as described in the previous method, but the reaction is controlled to favor the formation of the monochlorinated product, 2,3,6-trichlorobenzyl chloride.

-

-

Step 2: Formation of the Hexaminium Salt

-

2,3,6-Trichlorobenzyl chloride is reacted with hexamethylenetetramine (hexamine) in a suitable solvent like chloroform (B151607) or aqueous acetic acid to form the corresponding quaternary ammonium (B1175870) salt.[4][5]

-

-

Step 3: Hydrolysis to the Aldehyde

Direct oxidation of the methyl group to an aldehyde is a more atom-economical approach, though achieving high selectivity can be challenging as the aldehyde can be further oxidized to the carboxylic acid.

Experimental Protocol:

-

A mixture of 2,3,6-trichlorotoluene, a suitable oxidizing agent (e.g., manganese dioxide, chromium trioxide in a controlled manner), and a solvent is heated.[6][7]

-

The reaction conditions (temperature, reaction time, and stoichiometry of the oxidant) must be carefully controlled to maximize the yield of the aldehyde and minimize the formation of 2,3,6-trichlorobenzoic acid.[8]

-

Upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts, followed by purification of the desired aldehyde.

From 1,2,4-Trichlorobenzene via Lithiation and Formylation

This pathway involves the introduction of a formyl group onto the 1,2,4-trichlorobenzene ring. Due to the electron-withdrawing nature of the chlorine atoms, direct electrophilic formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions are generally not effective. A more viable approach is through ortho-lithiation followed by quenching with a formylating agent.

Experimental Protocol:

-

Step 1: Lithiation of 1,2,4-Trichlorobenzene

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,2,4-trichlorobenzene in a dry ethereal solvent (such as anhydrous tetrahydrofuran) is cooled to a low temperature (typically -78 °C).

-

A strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to the solution. The regioselectivity of this step is crucial. Lithiation is expected to occur at the most acidic proton, which is influenced by the directing effects of the chlorine atoms. The position ortho to two chlorine atoms (C-5) and the position between two chlorine atoms (C-3) are potential sites. The reaction conditions can influence the regiochemical outcome.[9][10][11][12]

-

-

Step 2: Formylation

-

After the lithiation is complete, a formylating agent, most commonly N,N-dimethylformamide (DMF), is added to the reaction mixture at low temperature.

-

The reaction is allowed to warm to room temperature slowly.

-

-

Step 3: Work-up and Purification

-

The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting crude product, which may be a mixture of isomers, is then purified by chromatography or crystallization to isolate this compound.

-

Quantitative Data Summary

The following table summarizes typical yields for the described synthetic pathways. It is important to note that yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis.

| Starting Material | Reaction Pathway | Key Reagents | Typical Yield (%) | Reference |

| 2,3,6-Trichlorotoluene | Side-Chain Chlorination & Hydrolysis | Cl₂, UV light; H₂O | 60-80 | General Method |

| 2,3,6-Trichlorotoluene | Sommelet Reaction | 1. Cl₂, UV light; 2. Hexamine; 3. H₂O | 50-70 | [1][4] |

| 1,2,4-Trichlorobenzene | Lithiation & Formylation | n-BuLi or LDA; DMF | Variable (isomer mixture) | [9] |

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic routes, the following diagrams have been generated using the DOT language.

Diagram 1: Synthesis from 2,3,6-Trichlorotoluene

References

- 1. grokipedia.com [grokipedia.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 4. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. benchchem.com [benchchem.com]

- 6. Chromium Trioxide [organic-chemistry.org]

- 7. Chromium trioxide - Wikipedia [en.wikipedia.org]

- 8. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Directed Ortho Metalation [organic-chemistry.org]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2,3,6-Trichlorobenzaldehyde: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,3,6-trichlorobenzaldehyde, a key chemical intermediate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

Due to the complex substitution pattern of the benzene (B151609) ring, the proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The aldehyde proton will appear as a singlet significantly downfield.

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| Aromatic-H | 7.4 - 7.8 | Doublet |

| Aromatic-H | 7.2 - 7.6 | Doublet |

| Aldehyde-H | ~10.4 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | 187.6 |

| C-Cl | 137.9 |

| C-Cl | 135.5 |

| C-H | 132.8 |

| C-CHO | 132.3 |

| C-Cl | 131.9 |

| C-H | 129.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| ~1710 | C=O (carbonyl) stretch |

| ~2850, ~2750 | C-H (aldehyde) stretch |

| ~1580, ~1450 | C=C (aromatic ring) stretch |

| ~800 - 600 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry. The molecular weight of this compound is 209.46 g/mol .[1]

| m/z | Relative Intensity | Assignment |

| 208/210/212 | High | [M]+, Molecular ion peak (isotopic pattern due to Cl) |

| 207/209/211 | High | [M-H]+ |

| 180/182/184 | Medium | [M-CHO]+ |

| 145/147 | Medium | [M-CHO-Cl]+ |

| 109 | Low | [C6H2Cl]+ |

| 74/75 | Low | [C5H2Cl]+, [C6H3]+ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A few milligrams of this compound are finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (Electron Ionization)

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

Ionization and Analysis: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2] This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide to the Safe Handling of 2,3,6-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2,3,6-Trichlorobenzaldehyde (CAS No. 4659-47-6). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.

Chemical Identification and Physical Properties

This compound is a chlorinated aromatic aldehyde. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O | |

| Molecular Weight | 209.46 g/mol | |

| Appearance | Off-white powder or solid. Needles from petroleum ether. | |

| Melting Point | 87-89 °C | |

| Boiling Point | 242 °C (approximate) | |

| Solubility | Very soluble in ether, acetone, benzene, and hot petroleum ether; slightly soluble in petroleum ether. | |

| Vapor Pressure | No data available | |

| Flash Point | Not applicable |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. |

Signal Word: Danger

Hazard Pictogram:

Solubility Profile of 2,3,6-Trichlorobenzaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6-Trichlorobenzaldehyde in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines reported qualitative observations with estimated solubility values based on structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to ascertain precise values tailored to their specific laboratory conditions.

Core Topic: Solubility of this compound

This compound is a chlorinated aromatic aldehyde, a chemical intermediate used in the synthesis of various compounds, including pesticides and pharmaceuticals. Its solubility is a critical parameter for its application in organic synthesis, influencing reaction kinetics, purification methods such as recrystallization, and formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Melting Point | 87-89 °C |

| Appearance | Solid |

Quantitative Solubility Data

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Acetone | Very Soluble[1] | > 50 |

| Benzene | Very Soluble[1] | > 50 |

| Diethyl Ether | Very Soluble[1] | > 50 |

| Petroleum Ether (Hot) | Very Soluble[1] | > 20 |

| Petroleum Ether (Cold) | Slightly Soluble[1] | 1 - 5 |

Note: Estimated values are derived from comparative analysis of similar chlorinated aromatic compounds and the principle of "like dissolves like." Actual values may vary.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

This section details a reliable and straightforward method for the quantitative determination of the solubility of this compound in an organic solvent of interest.

Principle

A saturated solution of this compound is prepared in the selected solvent at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flask with stopper

-

Thermostatic shaker bath

-

Syringe with a syringe filter (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum desiccator

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry glass vial.

-

Record the exact mass of the vial containing the solution.

-

Evaporate the solvent from the vial. This can be achieved by gentle heating in a fume hood, under a stream of nitrogen, or in a drying oven set to a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, place the vial in a vacuum desiccator to remove any residual solvent traces and allow it to cool to room temperature.

-

Weigh the vial containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass of the vial with the dried solute.

-

Express the solubility in grams per 100 mL of solvent.

-

Mandatory Visualizations

Logical Workflow for Experimental Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Synthesis Pathway of this compound

A common synthetic route to this compound involves the chlorination of toluene (B28343) followed by oxidation.

Caption: Synthesis of this compound.

References

2,3,6-Trichlorobenzaldehyde: An In-Depth Technical Guide on Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichlorobenzaldehyde is a chlorinated aromatic aldehyde of significant interest in chemical synthesis and as an intermediate in the production of various industrial and pharmaceutical compounds. A thorough understanding of its stability and degradation profile is critical for ensuring its safe handling, storage, and for predicting its environmental fate and potential metabolic pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the stability of this compound under various conditions and its potential degradation pathways, drawing upon available data for the compound and its structural analogs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and reactivity.

| Property | Value | Reference |

| Chemical Formula | C₇H₃Cl₃O | [1][2][3] |

| Molecular Weight | 209.46 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 87-89 °C | [5] |

| CAS Number | 4659-47-6 | [1][2][3] |

| SMILES | C1=CC(=C(C(=C1Cl)C=O)Cl)Cl | [2][3] |

| InChI | InChI=1S/C7H3Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | [2][3] |

Stability Profile

The stability of this compound is influenced by several environmental factors, including light, temperature, and pH. While specific quantitative data for this isomer is limited, its stability can be inferred from studies on related chlorinated benzaldehydes.

Photostability

Exposure to ultraviolet (UV) radiation is expected to be a significant factor in the degradation of this compound. Studies on monochlorinated benzaldehydes have shown that UV irradiation in aqueous solutions leads to the degradation of the parent compound.[6] The primary mechanism is believed to be homolytic cleavage of the carbon-chlorine (C-Cl) and carbon-aldehyde (C-CHO) bonds.[6] This process is likely to result in the formation of chloride ions and simpler organic molecules.

Proposed Photodegradation Pathway:

Thermal Stability

Hydrolytic Stability

The aldehyde functional group is generally susceptible to hydrolysis, particularly under strong acidic or basic conditions. However, the presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring may influence the reactivity of the aldehyde group. The hydrolysis of 4-chlorobenzal chloride to 4-chlorobenzaldehyde (B46862) suggests that the resulting aldehyde is relatively stable under the reaction conditions used.[9] The stability of chlorinated organic compounds can be pH-dependent, with increased degradation often observed at neutral to higher pH levels.[10] It is anticipated that this compound would exhibit limited hydrolytic degradation under neutral pH but may be more susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.

Degradation Profile

The degradation of this compound can occur through both abiotic and biotic pathways, leading to a variety of degradation products.

Abiotic Degradation

Oxidative Degradation: Oxidative processes can contribute to the degradation of this compound. The aldehyde group can be oxidized to a carboxylic acid, forming 2,3,6-trichlorobenzoic acid. This reaction can be initiated by various oxidizing agents.[11] Further oxidation can lead to the cleavage of the aromatic ring.

Biotic Degradation

Microbial degradation is a key process in the environmental fate of many chlorinated aromatic compounds. While no studies have specifically investigated the microbial degradation of this compound, pathways can be postulated based on the metabolism of other chlorinated benzenes and phenols.[12] The initial steps likely involve oxidation and dechlorination.

Proposed Microbial Degradation Pathway:

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the stability and degradation of this compound. The following are generalized methodologies that can be adapted for specific studies.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.

Workflow for HPLC Method Development:

Protocol for Forced Degradation Studies: Forced degradation studies are performed to generate potential degradation products and to assess the intrinsic stability of the molecule.[13]

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature or slightly elevated temperature.

-

Monitor the degradation over time by HPLC.

-

-

Photodegradation:

-

Expose a solution of this compound to a controlled source of UV light (e.g., in a photostability chamber).

-

Simultaneously, keep a control sample in the dark.

-

Analyze both samples at various time intervals by HPLC.

-

-

Thermal Degradation:

-

Store solid this compound in a temperature-controlled oven at various elevated temperatures.

-

At selected time points, dissolve the samples in a suitable solvent and analyze by HPLC.

-

Analysis of Degradation Products

The identification of degradation products is typically achieved using hyphenated analytical techniques.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is invaluable for separating degradation products and obtaining their molecular weights and structural information through fragmentation patterns.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile degradation products, providing separation and identification based on mass spectra.

Summary of Quantitative Data

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative degradation kinetics cannot be provided at this time. However, Table 2 summarizes the expected degradation behavior under different stress conditions based on data from analogous compounds.

| Stress Condition | Expected Degradation | Potential Major Degradation Products |

| Acidic (e.g., 0.1 M HCl, heat) | Moderate to High | Hydrolysis/rearrangement products |

| Basic (e.g., 0.1 M NaOH, heat) | High | 2,3,6-Trichlorobenzoic acid, hydrolysis products |

| Oxidative (e.g., 3% H₂O₂) | High | 2,3,6-Trichlorobenzoic acid, ring-opened products |

| Photolytic (UV light) | High | Chlorinated benzoic acids, chlorinated phenols, ring cleavage products |

| Thermal (elevated temp.) | High | Decomposition to smaller molecules, HCl |

Conclusion

This technical guide has synthesized the available information on the stability and degradation of this compound. While direct experimental data for this specific isomer is scarce, a profile has been constructed based on its chemical structure and the behavior of related chlorinated aromatic aldehydes. The primary degradation pathways are anticipated to be photodegradation, oxidative degradation, and microbial metabolism, leading to products such as chlorinated benzoic acids, phenols, and eventual ring cleavage. Further experimental studies are warranted to fully elucidate the specific degradation kinetics and pathways of this compound, which will be crucial for its safe and effective application in various fields.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H3Cl3O | CID 20781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H3Cl3O) [pubchemlite.lcsb.uni.lu]

- 4. This compound (CAS 4659-47-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,4,6-Trichlorobenzaldehyde | C7H3Cl3O | CID 5314457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chlorobenzaldehyde | 89-98-5 [chemicalbook.com]

- 9. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. pH stability of some mutagens produced by aqueous chlorination of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arcjournals.org [arcjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. medcraveonline.com [medcraveonline.com]

A Technical Guide to Commercial Suppliers of 2,3,6-Trichlorobenzaldehyde for Researchers and Drug Development Professionals

Introduction

2,3,6-Trichlorobenzaldehyde is a chlorinated aromatic aldehyde that serves as a key building block in the synthesis of various organic compounds. Its trifunctional nature, featuring an aldehyde group and three chlorine atoms on the benzene (B151609) ring, makes it a versatile reagent in the development of pharmaceuticals and other specialty chemicals. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, product specifications, and key applications of this compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is usually supplied as a solid. The following table summarizes the product specifications from several prominent commercial suppliers for easy comparison.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| Sigma-Aldrich | T1183 | ≥97.0% (GC) | 4659-47-6 | C₇H₃Cl₃O | 209.46 | Melting point: 87-89 °C (lit.) |

| Manchester Organics | E18809 | 97% | 4659-47-6 | C₇H₃Cl₃O | 209.457 | Lead time 4-6 weeks[1] |

| Santa Cruz Biotechnology | sc-239103 | - | 4659-47-6 | C₇H₃Cl₃O | 209.46 | For research use only[2] |

| Lab Pro Inc. | T1183-5G | Min. 97.0% (GC) | 4659-47-6 | C₇H₃Cl₃O | 209.45 | Physical State: Solid, Color: Very Pale Yellow |

Key Applications and Experimental Protocols

This compound is a valuable precursor in the synthesis of more complex molecules, including nitrated derivatives and mandelic acid analogs.

Synthesis of 2,3,6-Trichloro-5-nitrobenzaldehyde

The introduction of a nitro group onto the this compound ring system is a key transformation for the synthesis of various target molecules. The following protocol is an adaptation based on the general nitration of substituted benzaldehydes.[3][4]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Methanol (for purification)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add a stoichiometric equivalent of concentrated nitric acid via a dropping funnel, ensuring the temperature remains below 10 °C.

-

Reaction: Once the nitrating mixture is prepared and cooled, slowly add this compound to the mixture while maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the desired 2,3,6-trichloro-5-nitrobenzaldehyde.

Synthesis of 2,3,6-Trichloromandelic Acid

The conversion of this compound to 2,3,6-trichloromandelic acid is a valuable synthetic route for accessing α-hydroxy carboxylic acids, which are important chiral building blocks in pharmaceutical synthesis. A general and robust method for this transformation is the Strecker synthesis followed by hydrolysis.

Materials:

-

This compound

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Ammonium (B1175870) Chloride (NH₄Cl)

-

Aqueous Ammonia (NH₃)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether or other suitable organic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Formation of the α-Aminonitrile: In a round-bottom flask, dissolve this compound in a suitable solvent. Add a solution of sodium cyanide and ammonium chloride in aqueous ammonia. Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Hydrolysis of the α-Aminonitrile: Once the formation of the α-aminonitrile is complete, the reaction mixture is acidified with concentrated hydrochloric acid and heated to reflux. This step hydrolyzes the nitrile and the amino group to a carboxylic acid and an alcohol, respectively.

-

Isolation and Purification: After cooling, the reaction mixture is extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3,6-trichloromandelic acid. Further purification can be achieved by recrystallization.

Quality Control Workflow

The purity and identity of this compound and its derivatives are critical for their application in research and drug development. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.

This workflow ensures that the supplied this compound meets the required purity and identity standards before its use in sensitive research and development applications. High-Performance Liquid Chromatography (HPLC) is a common technique for determining the purity of substituted benzaldehydes.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is employed for identity confirmation and analysis of volatile impurities.[8]

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic building block and not typically involved in biological signaling pathways itself, its derivatives can be designed to interact with specific biological targets. The logical relationship in its utility lies in the synthetic pathways it enables.

This diagram illustrates how this compound serves as a central starting material for the synthesis of various derivatives, which in turn have potential applications in diverse fields such as pharmaceuticals, agrochemicals, and material science. The specific functionalization of the benzaldehyde (B42025) core allows for the tuning of chemical and biological properties to achieve desired effects.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

Methodological & Application

Synthesis of 2,3,6-Trichlorobenzaldehyde and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3,6-trichlorobenzaldehyde and its derivatives. This class of compounds holds significant interest as versatile intermediates in the development of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established chemical principles and aim to provide a clear and reproducible guide for laboratory synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below for easy reference.

| Property | Value |

| CAS Number | 4659-47-6[1] |

| Molecular Formula | C₇H₃Cl₃O[1] |

| Molecular Weight | 209.46 g/mol [1] |

| Appearance | White solid |

| Melting Point | 87-89 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The primary synthetic route to this compound involves the formylation of 1,2,4-trichlorobenzene (B33124). While several formylation methods exist, ortho-lithiation followed by reaction with a formylating agent is a common and effective strategy.

Method 1: Ortho-Lithiation and Formylation

This method is adapted from the synthesis of the isomeric 2,3,5-trichlorobenzaldehyde (B1294575) and is expected to yield the desired 2,3,6-isomer, although regioselectivity may influence the final product distribution.[2]

Reaction Scheme:

Figure 1: Synthesis of this compound via ortho-lithiation.

Experimental Protocol:

Materials:

-

1,2,4-Trichlorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon or nitrogen inlet.

-

Initial Solution: To the flask, add 1,2,4-trichlorobenzene (1 equivalent) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF (3 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-70% (based on analogous reactions) |

| Purity | >95% (after chromatography) |

Synthesis of this compound Derivatives

This compound serves as a valuable precursor for the synthesis of various derivatives with potential biological activities.

Synthesis of 2,3,6-Trichloro-5-nitrobenzaldehyde

Reaction Scheme:

Figure 2: Nitration of this compound.

Experimental Protocol:

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

Procedure:

-

Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring.

-

Reaction: To the cooled nitrating mixture, add this compound portion-wise, maintaining the temperature at 0-5 °C.

-

Stirring: Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be recrystallized from ethanol (B145695) to yield pure 2,3,6-trichloro-5-nitrobenzaldehyde.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-90% |

| Purity | >98% (after recrystallization) |

Synthesis of 2,3,6-Trichloromandelic Acid

Reaction Scheme:

Figure 3: Synthesis of 2,3,6-Trichloromandelic Acid.

Experimental Protocol:

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Cyanohydrin Formation: Dissolve this compound in ethanol. To this solution, add a solution of sodium cyanide in water dropwise at 0-5 °C. Stir the mixture for several hours at room temperature.

-

Acidification: Carefully acidify the reaction mixture with dilute HCl.

-

Extraction: Extract the cyanohydrin intermediate with diethyl ether.

-

Hydrolysis: Remove the ether and add concentrated HCl to the crude cyanohydrin. Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture. The 2,3,6-trichloromandelic acid will precipitate. Collect the solid by filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent like water or an ethanol/water mixture.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-80% |

| Purity | >97% (after recrystallization) |

Applications in Drug Development and Research

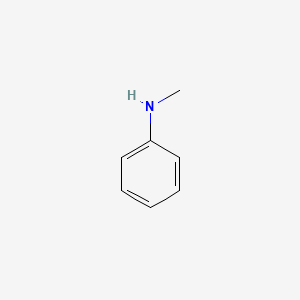

Derivatives of substituted benzaldehydes are widely explored in medicinal chemistry for their potential biological activities. While specific data on this compound derivatives is limited in the public domain, analogous compounds have shown a range of activities. For instance, Schiff bases derived from substituted benzaldehydes are known to exhibit antimicrobial and anticancer properties.[3] The synthesized derivatives of this compound can be screened for various biological activities, including but not limited to:

-

Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Against various cancer cell lines.

-

Enzyme Inhibition: Targeting specific enzymes relevant to disease pathways.

Workflow for Biological Evaluation:

Figure 4: General workflow for the biological evaluation of synthesized derivatives.

Conclusion

The protocols provided in this document offer a foundation for the synthesis of this compound and its derivatives. These compounds represent a valuable platform for the discovery of new molecules with potential applications in drug development and other areas of chemical research. Further investigation into the biological activities of these derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones [mdpi.com]

- 2. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]